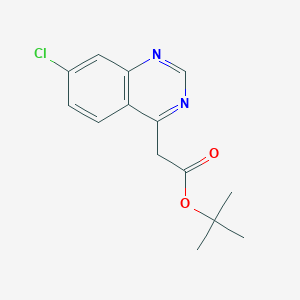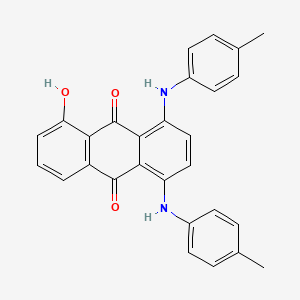
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2,6-lutidine with 2-acetylpyridine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, biocatalytic processes using recombinant microbial whole cells have been explored for the synthesis of related pyridine derivatives. These methods offer advantages in terms of sustainability and yield .
化学反応の分析
Types of Reactions
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles like thiourea in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols .
科学的研究の応用
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting cellular functions and pathways .
類似化合物との比較
Similar Compounds
2,6-bis(5-methylpyridin-2-yl)pyridine: Lacks the additional methyl group at the 4-position.
2,6-bis(2-pyridyl)pyridine: Does not have methyl groups on the pyridine rings.
2,6-bis(4-methylpyridin-2-yl)pyridine: Methyl groups are positioned differently.
Uniqueness
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is unique due to the specific arrangement of its methyl groups and pyridine rings.
特性
分子式 |
C18H17N3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-15(19-10-12)17-8-14(3)9-18(21-17)16-7-5-13(2)11-20-16/h4-11H,1-3H3 |
InChIキー |
PTLPGQMKGVVVRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
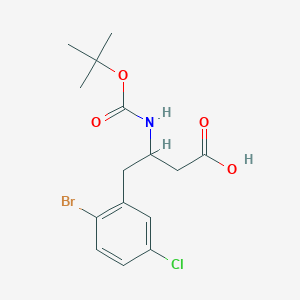
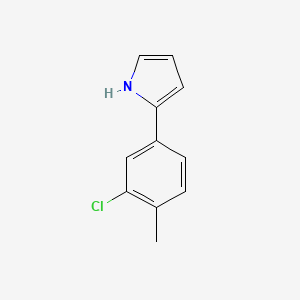
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
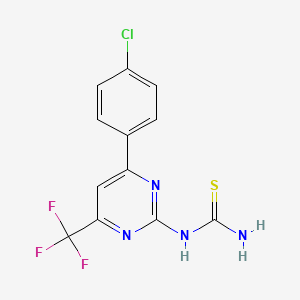
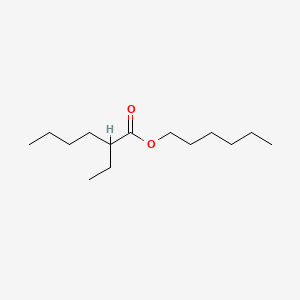
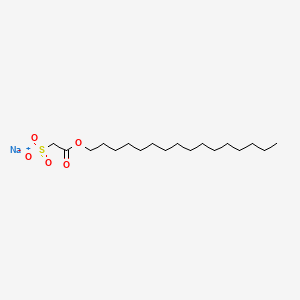

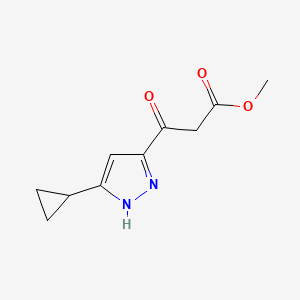
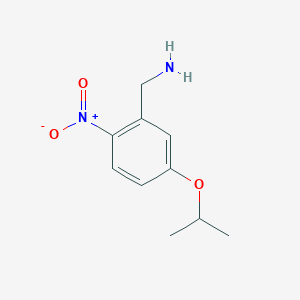
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)

